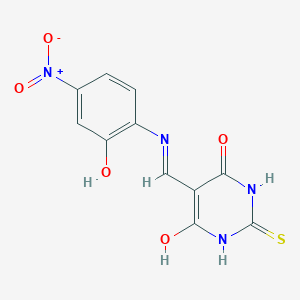

5-(((2-hydroxy-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

5-(((2-Hydroxy-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid derivative featuring a 2-hydroxy-4-nitrophenylamino substituent linked via a methylene bridge to the pyrimidine-2,4,6-trione core. This compound’s structure integrates electron-withdrawing (nitro) and hydrogen-bonding (hydroxy) groups, which influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

6-hydroxy-5-[(2-hydroxy-4-nitrophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O5S/c16-8-3-5(15(19)20)1-2-7(8)12-4-6-9(17)13-11(21)14-10(6)18/h1-4,16H,(H3,13,14,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIQHGGIAPTGBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)N=CC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Insights :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, influencing reactivity in nucleophilic additions or cyclizations .

- Bulkier substituents (e.g., tert-butyl) improve lipophilicity, affecting membrane permeability and bioactivity .

- Aromatic heterocycles (e.g., indole, furan) contribute to π-π stacking interactions, relevant in DNA intercalation or enzyme inhibition .

Comparison of Methods :

| Method | Conditions | Yield Range | Advantages |

|---|---|---|---|

| Conventional Reflux | Ethanol, acetic acid, 12–24 h | 75–94% | Simplicity, scalability |

| Microwave-Assisted | Acetic acid, 30 min | 85–95% | Faster, higher yields |

| Catalyst-Free Functionalization | Solvent-free, ambient conditions | 77–94% | Eco-friendly, no purification required |

Anticancer Potential

- 7d (2-chloro-4-nitrophenyl analog) : Exhibits cytotoxicity against breast cancer (MCF-7) with IC50 = 13.3 μM, likely due to nitro group-induced oxidative stress .

- PNR-3-80 (indole derivative) : Inhibits apoptotic endonuclease G (EndoG), preventing DNA degradation—a mechanism relevant in chemotherapy resistance .

Anti-inflammatory and Antioxidant Effects

Polymerase Inhibition

- ITBA-12 (indole thiobarbituric acid) : Inhibits DNA polymerase activity dose-dependently, suggesting utility in replication stress modulation .

Physical and Chemical Properties

- Melting Points : Analogs with nitro or chloro substituents exhibit high thermal stability (e.g., >300°C for hydrazone derivatives) .

- Solubility: Polar solvents (ethanol, DMSO) are preferred due to hydrogen-bonding capacity .

- Spectroscopic Characterization : UV-Vis (λmax ~300–400 nm for conjugated systems), IR (C=O ~1700 cm⁻¹, C=S ~1200 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.